(3AS,6aS)-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4'-pyran]

chiral drug discovery enantioselective synthesis stereochemical pharmacology

The (3AS,6aS)-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4'-pyran] scaffold delivers fixed chirality and conformational rigidity. With MW 181.27, zero rotatable bonds, and XLogP3 1.2, it meets Lipinski's rule-of-five and serves as an ideal fragment hit for lead optimization. The defined (3AS,6aS) stereochemistry ensures reproducible SAR outcomes—unlike racemic or inverted enantiomer mixtures. Procure this enantiopure building block to eliminate stereochemical ambiguity in chiral drug discovery.

Molecular Formula C11H19NO
Molecular Weight 181.279
CAS No. 1932541-22-4
Cat. No. B2677542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3AS,6aS)-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4'-pyran]
CAS1932541-22-4
Molecular FormulaC11H19NO
Molecular Weight181.279
Structural Identifiers
SMILESC1CC2C(C1)NCC23CCOCC3
InChIInChI=1S/C11H19NO/c1-2-9-10(3-1)12-8-11(9)4-6-13-7-5-11/h9-10,12H,1-8H2/t9-,10+/m1/s1
InChIKeyNXWWNEIARFFJNF-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3AS,6aS)-Decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4'-pyran] (CAS 1932541-22-4): A Chiral Spirocyclic Scaffold for Drug Discovery & Chemical Biology


(3AS,6aS)-Decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4'-pyran] is a saturated spirocyclic heterocycle (C₁₁H₁₉NO, MW 181.27 g/mol) that fuses a cyclopenta[b]pyrrole with a tetrahydropyran ring in a defined chiral configuration [1]. It is commercially available as a versatile small-molecule scaffold, with predicted properties including XLogP3 of 1.2, 1 hydrogen bond donor, 2 hydrogen bond acceptors, and 0 rotatable bonds, suggesting a rigid, moderately polar framework conducive to fragment-based and lead-optimization campaigns [1].

Why Generic Substitution Fails for (3AS,6aS)-Decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4'-pyran]


Spirocyclic compounds possess a distinct three-dimensional architecture that restricts conformational freedom, a property highly sought after in medicinal chemistry for enhancing target selectivity and improving pharmacokinetic profiles [1]. The specific (3AS,6aS) stereochemistry of this scaffold introduces chirality that cannot be replicated by the racemic mixture or the opposite enantiomer, potentially leading to divergent biological outcomes [2]. Consequently, substituting this compound with a generic, non-spirocyclic analog or the racemic form risks losing the conformational and stereochemical advantages critical for structure-activity relationships, making direct experimental comparison essential for any procurement decision.

Quantitative Differentiation Evidence for (3AS,6aS)-Decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4'-pyran] (CAS 1932541-22-4)


Enantiomeric Purity: Single (3AS,6aS) Enantiomer vs. Racemic Mixture

The target compound is the single (3AS,6aS) enantiomer, whereas the commonly available racemic mixture (rac-(3aR,6aR)-hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane]) is a 1:1 composite of both (3aR,6aR) and (3aS,6aS) forms [1]. While exact enantiomeric excess (ee) values are not publicly disclosed, the principle that opposite enantiomers can exhibit substantially different binding affinities, metabolic rates, and toxicities is well-established in drug development, as highlighted by the FDA guidance on stereoisomeric drugs [2].

chiral drug discovery enantioselective synthesis stereochemical pharmacology

Conformational Restriction: Zero Rotatable Bonds vs. Non-Spirocyclic Analog

The spiro core of (3AS,6aS)-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4'-pyran] imposes complete rigidity, resulting in 0 rotatable bonds as computed by PubChem [1]. In contrast, a non-spirocyclic analog such as 4-(pyrrolidin-1-yl)tetrahydropyran (PubChem CID 140487) possesses at least 2 rotatable bonds, introducing conformational flexibility [2]. Reduced rotatable bond count is correlated with improved oral bioavailability and increased probability of clinical success, as fewer degrees of freedom decrease the entropic penalty upon target binding.

fragment-based drug design conformational constraint rotatable bond count

Lipophilicity Advantage: Low XLogP3 (1.2) vs. Spiro[cyclopenta[b]pyrrole-5,2'-indene] Derivatives (~3.0)

The predicted XLogP3 of the target compound is 1.2 [1], significantly lower than the estimated XLogP3 of ~3.0 for spiro[cyclopenta[b]pyrrole-5,2'-indene] derivatives described in the literature [2]. This difference of approximately 1.8 log units indicates that the (3AS,6aS) scaffold is markedly more hydrophilic, which may translate to better aqueous solubility and lower plasma protein binding.

ADME prediction lipophilicity aqueous solubility

Key Application Scenarios for (3AS,6aS)-Decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4'-pyran] Based on Evidence


Chiral Amine Building Block in Enantioselective Medicinal Chemistry

The (3AS,6aS) configuration provides a defined stereochemical handle for constructing chiral drug candidates. As evidenced by patent literature featuring spiro-cyclopentyl-pyrrole derivatives as pesticides and pharmaceutical intermediates [1], the scaffold's inherent chirality is critical for achieving target selectivity. Researchers can employ this enantiomer to synthesize libraries of N-substituted analogs where the stereochemistry is fixed, enabling rigorous structure-activity relationship studies.

Fragment-Based Drug Discovery (FBDD) Campaigns

With a low molecular weight (181.27 g/mol), zero rotatable bonds, and moderate hydrophilicity (XLogP3 1.2) [2], the compound satisfies Lipinski's rule-of-five guidelines and is well-suited as a fragment hit. Its rigid spirocyclic core offers a unique three-dimensional shape that can productively sample chemical space underexplored by traditional flat aromatic fragments, increasing the probability of identifying novel lead matter.

Chiral Reference Standard for Analytical Method Development

The commercial availability of both the (3AS,6aS) enantiomer and the racemic mixture enables the development and validation of chiral HPLC or SFC separation methods. The compound can serve as a system suitability test (SST) mixture to ensure baseline resolution between enantiomers, supporting quality control requirements in early-phase pharmaceutical development.

Quote Request

Request a Quote for (3AS,6aS)-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4'-pyran]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.